N-benzyl-5-[(E)-2-[4-(benzylcarbamoyl)-5-methylfuran-2-yl]ethenyl]-2-methylfuran-3-carboxamide
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Overview
Description
N-benzyl-5-[(E)-2-[4-(benzylcarbamoyl)-5-methylfuran-2-yl]ethenyl]-2-methylfuran-3-carboxamide is a complex organic compound characterized by its unique structure, which includes benzyl, furan, and carbamoyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-5-[(E)-2-[4-(benzylcarbamoyl)-5-methylfuran-2-yl]ethenyl]-2-methylfuran-3-carboxamide typically involves multi-step organic reactionsSpecific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis may be employed to streamline the production process and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-5-[(E)-2-[4-(benzylcarbamoyl)-5-methylfuran-2-yl]ethenyl]-2-methylfuran-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzyl and furan rings
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, palladium catalyst.
Substituting agents: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
N-benzyl-5-[(E)-2-[4-(benzylcarbamoyl)-5-methylfuran-2-yl]ethenyl]-2-methylfuran-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of N-benzyl-5-[(E)-2-[4-(benzylcarbamoyl)-5-methylfuran-2-yl]ethenyl]-2-methylfuran-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
N-benzyl-4-methylbenzamide: Shares the benzyl and carbamoyl groups but differs in the position and structure of the furan ring.
Benzimidazole derivatives: Contain similar heterocyclic structures and exhibit comparable biological activities.
Uniqueness
N-benzyl-5-[(E)-2-[4-(benzylcarbamoyl)-5-methylfuran-2-yl]ethenyl]-2-methylfuran-3-carboxamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses .
Properties
IUPAC Name |
N-benzyl-5-[(E)-2-[4-(benzylcarbamoyl)-5-methylfuran-2-yl]ethenyl]-2-methylfuran-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N2O4/c1-19-25(27(31)29-17-21-9-5-3-6-10-21)15-23(33-19)13-14-24-16-26(20(2)34-24)28(32)30-18-22-11-7-4-8-12-22/h3-16H,17-18H2,1-2H3,(H,29,31)(H,30,32)/b14-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMASJFQPYNNHLB-BUHFOSPRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)C=CC2=CC(=C(O2)C)C(=O)NCC3=CC=CC=C3)C(=O)NCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(O1)/C=C/C2=CC(=C(O2)C)C(=O)NCC3=CC=CC=C3)C(=O)NCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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